1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one
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Overview
Description
The compound “1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one” is a complex organic molecule. It belongs to a class of compounds known as azabicyclo nonanes . These compounds are characterized by a nitrogen atom incorporated into a bicyclic structure .
Synthesis Analysis
The synthesis of azabicyclo nonanes and their derivatives has been a subject of interest in the field of organic chemistry . For instance, a method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex . This method provides a cost-effective way to obtain the desired product .Molecular Structure Analysis
The molecular structure of azabicyclo nonanes is quite complex . For example, one study found that these compounds can exist in different conformations . One conformation involves an equatorial hydroxyl group with relation to the piperidine ring, while another involves an axial hydroxyl group which forms an intramolecular hydrogen bond with the unshared electron pair of the nitrogen atom .Chemical Reactions Analysis
Azabicyclo nonanes can undergo various chemical reactions . For instance, reductive amination of these compounds in the presence of sodium triacetoxyhydridoborate can lead to the formation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amines can then be converted into various other compounds through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of azabicyclo nonanes can vary depending on their specific structure . For example, the presence of unsaturation can significantly impact the crystal structures and intermolecular networks of these compounds . Furthermore, the presence of certain functional groups can also influence their reactivity .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one”, focusing on six unique applications:
Aerobic Oxidation of Alcohols
This compound can be employed for the aerobic oxidation of alcohols, serving as a catalytic oxidant for copper-catalyzed greener oxidation under aerobic conditions .
Organocatalyst for Synthesis of Carbonyl Compounds
Biotin-Avidin Coupling Techniques
The compound has been utilized in the development of biotinylated probes for the identification and purification of receptors through Biotin-Avidin coupling techniques .
Two-Photon Microscopy
It has also been used in creating fluorescent probes that assist in sub-cellular visualization of receptors using two-photon microscopy .
Synthesis of Phosphonium Ylides
The related 9-iodo derivatives have been treated with triphenylphosphine to obtain triphenylphosphonium salts, which are then converted into corresponding phosphonium ylides, indicating its use in complex chemical synthesis processes .
Catalytic Hydrogenation and Conversion to Amides
Catalytic hydrogenation over Raney nickel has been used to convert oximes derived from this compound into amines, which are further processed into amides, showcasing its versatility in chemical transformations .
Future Directions
The future research directions in the field of azabicyclo nonanes could involve exploring new synthetic routes, studying their biological activities, and developing new applications . For instance, a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework has been reported . This approach could potentially be extended to synthesize many alkaloids .
properties
IUPAC Name |
1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-16(13-7-4-3-5-8-13)17(19)18-14-9-6-10-15(18)12-20-11-14/h3-5,7-8,14-16H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXPIKGYNSQCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCCC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one |
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